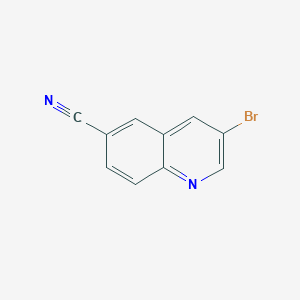

3-Bromoquinoline-6-carbonitrile

Vue d'ensemble

Description

3-Bromoquinoline-6-carbonitrile is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a bromine atom and a nitrile group attached to a quinoline scaffold. This compound is particularly relevant in the field of medicinal chemistry due to its potential use in the development of kinase inhibitors and other therapeutic agents.

Synthesis Analysis

The synthesis of related quinoline derivatives has been reported in the literature. For instance, a series of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles, which are structurally similar to 3-Bromoquinoline-6-carbonitrile, were synthesized and evaluated for their biological activity as inhibitors of myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR) . Another study described the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles through a Cu-catalyzed reaction involving 2-(2-bromophenyl)-1H-indoles, which could be related to the synthetic pathway of 3-Bromoquinoline-6-carbonitrile .

Molecular Structure Analysis

The molecular structure of 3-Bromoquinoline-6-carbonitrile is not explicitly detailed in the provided papers. However, the structure of similar compounds, such as 6-bromo-4-iodoquinoline, has been confirmed using 1H NMR spectroscopy . This suggests that similar analytical techniques could be employed to elucidate the structure of 3-Bromoquinoline-6-carbonitrile.

Chemical Reactions Analysis

The chemical reactivity of bromoquinolines typically involves the bromine substituent, which can participate in various substitution reactions to yield a range of biologically active compounds. For example, the synthesis of 6-bromo-4-iodoquinoline involves cyclization and substitution reactions . These reactions are indicative of the potential transformations that 3-Bromoquinoline-6-carbonitrile could undergo to create diverse chemical entities.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Derivative Formation

- Facile Synthesis of Derivatives : The compound 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a derivative of 3-Bromoquinoline-6-carbonitrile, has been synthesized for exploring its reactivity towards various chemical agents. This synthesis underlines the versatility of 3-Bromoquinoline-6-carbonitrile in forming complex derivatives with potential applications in chemical research (Elkholy & Morsy, 2006).

Optoelectronic and Charge Transport Properties

- Exploration of Optoelectronic Properties : A study on hydroquinoline derivatives, which are structurally related to 3-Bromoquinoline-6-carbonitrile, demonstrated their potential in optoelectronics and nonlinear optics. This research provides insights into the electronic and optical properties of quinoline derivatives, suggesting their utility in material science and optoelectronic applications (Irfan et al., 2020).

Chemical Reactivity and Transformation

- Chemical Reactivity Studies : Investigations into the chemical reactivity of 6-methylchromone-3-carbonitrile, a compound related to 3-Bromoquinoline-6-carbonitrile, have shown its potential for creating a variety of heterocyclic systems. This research highlights the capability of quinoline derivatives to undergo diverse chemical transformations, leading to new compounds with potential applications in chemical synthesis (Ibrahim & El-Gohary, 2016).

Synthesis of Complex Compounds

Intermediate in PI3K/mTOR Inhibitors Synthesis : A study described the synthesis of a compound structurally related to 3-Bromoquinoline-6-carbonitrile as an important intermediate in the production of PI3K/mTOR inhibitors, demonstrating the significance of quinoline derivatives in pharmaceutical synthesis (Lei et al., 2015).

Antitumor Activity Research : Research on derivatives of quinoline-3-carbonitrile showed potential antitumor activities against various human tumor cell lines, highlighting the importance of these compounds in medicinal chemistry and cancer research (El-Agrody et al., 2012).

Molecular Docking and Computational Studies

Molecular Docking Studies : A computational study on quinoline derivatives, including those structurally similar to 3-Bromoquinoline-6-carbonitrile, demonstrated their potential as corrosion inhibitors for iron. This research offers insights into the applications of quinoline derivatives in materials science and corrosion prevention (Erdoğan et al., 2017).

Antibacterial Activities and Computational Approach : Synthesized 6-Bromoquinolin-4-ol derivatives showed promising antibacterial activities against ESBL producing E. coli and MRSA. The study also included docking studies and computational approaches to determine structural features, emphasizing the use of quinoline derivatives in battling resistant bacterial strains (Arshad et al., 2022).

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

While specific future directions for 3-Bromoquinoline-6-carbonitrile are not mentioned in the retrieved sources, quinoline derivatives have been highlighted for their potential in therapeutic medicine . The focus is on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

Propriétés

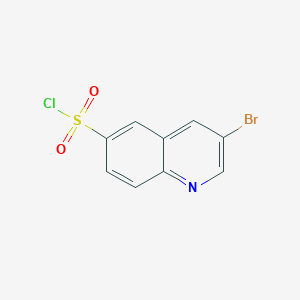

IUPAC Name |

3-bromoquinoline-6-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDUNONVTLIGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303737 | |

| Record name | 3-Bromo-6-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromoquinoline-6-carbonitrile | |

CAS RN |

205114-19-8 | |

| Record name | 3-Bromo-6-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-quinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.